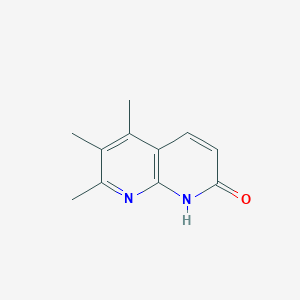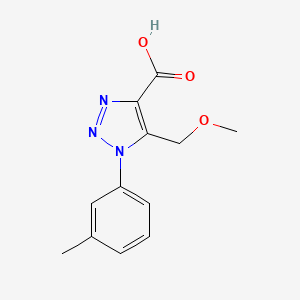![molecular formula C11H13N3OS B12113832 4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B12113832.png)
4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine is a heterocyclic compound that features a piperidine ring attached to a 1,3,4-oxadiazole ring, which is further substituted with a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with 2-thiophenecarboxylic acid hydrazide under acidic conditions to form the 1,3,4-oxadiazole ring. This intermediate is then reacted with piperidine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thienyl group.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. The oxadiazole ring may participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]morpholine: Similar structure but with a morpholine ring instead of piperidine.
4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]pyrrolidine: Contains a pyrrolidine ring instead of piperidine.
Uniqueness
4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine is unique due to the combination of its piperidine and oxadiazole rings, which confer distinct chemical and biological properties. The presence of the thienyl group further enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H13N3OS |
|---|---|
Molecular Weight |
235.31 g/mol |
IUPAC Name |
2-piperidin-4-yl-5-thiophen-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H13N3OS/c1-2-9(16-7-1)11-14-13-10(15-11)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2 |
InChI Key |
MAMOXRRYRPRWGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NN=C(O2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12113772.png)



![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propyl)amine](/img/structure/B12113790.png)


![1,2-Ethanediamine, N1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12113805.png)

![Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]-](/img/structure/B12113808.png)

![Benzoic acid, 4-[5-(4-bromophenyl)-4-[(3-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-1-yl]-](/img/structure/B12113823.png)

